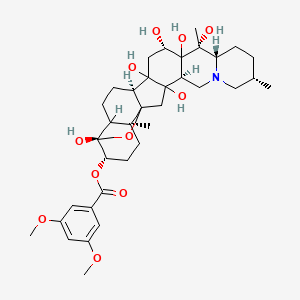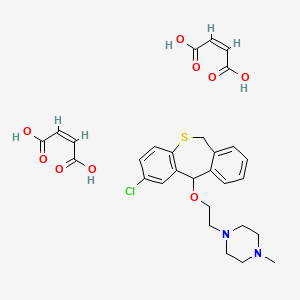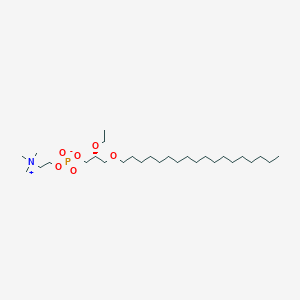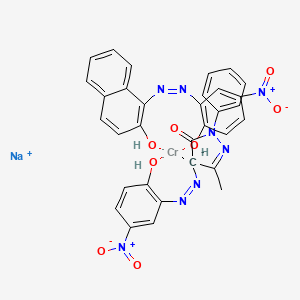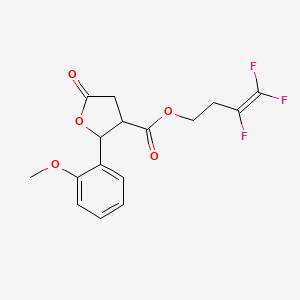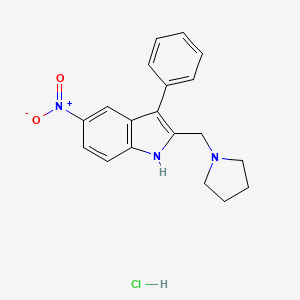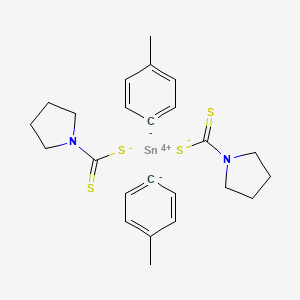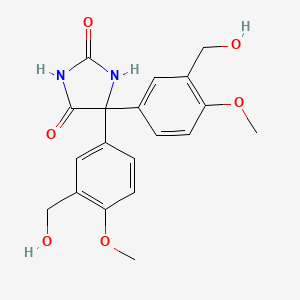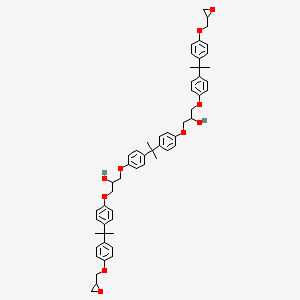
Bisphenol A trimer diglycidyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol A trimer diglycidyl ether is an organic compound derived from bisphenol A and epichlorohydrin. It is a type of epoxy resin, known for its high reactivity and versatility in various applications. This compound is a colorless to pale yellow viscous liquid and is widely used in the production of coatings, adhesives, and composite materials.
準備方法
Synthetic Routes and Reaction Conditions
Bisphenol A trimer diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the bisphenol A, allowing it to react with epichlorohydrin. The reaction conditions usually include temperatures ranging from 50°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with precise control over reaction parameters. The process includes the use of large-scale reactors, efficient mixing, and temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Bisphenol A trimer diglycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various epoxy derivatives, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Bisphenol A trimer diglycidyl ether has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of bio-compatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of dental composites and medical adhesives.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and construction industries.
作用機序
The mechanism of action of bisphenol A trimer diglycidyl ether involves its high reactivity due to the presence of epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks. This cross-linking imparts high mechanical strength, chemical resistance, and thermal stability to the resulting materials. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to potential biological effects.
類似化合物との比較
Similar Compounds
Bisphenol A diglycidyl ether: A simpler analog with similar reactivity but lower molecular weight.
Bisphenol F diglycidyl ether: Another analog with different structural properties and reactivity.
Bisphenol S diglycidyl ether: A compound with enhanced thermal stability and chemical resistance.
Uniqueness
Bisphenol A trimer diglycidyl ether is unique due to its higher molecular weight and the presence of multiple epoxide groups, which provide enhanced cross-linking capabilities. This results in materials with superior mechanical properties and chemical resistance compared to its simpler analogs.
特性
CAS番号 |
57862-49-4 |
|---|---|
分子式 |
C57H64O10 |
分子量 |
909.1 g/mol |
IUPAC名 |
1-[4-[2-[4-[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H64O10/c1-55(2,39-7-19-47(20-8-39)60-31-45(58)33-62-49-23-11-41(12-24-49)56(3,4)43-15-27-51(28-16-43)64-35-53-37-66-53)40-9-21-48(22-10-40)61-32-46(59)34-63-50-25-13-42(14-26-50)57(5,6)44-17-29-52(30-18-44)65-36-54-38-67-54/h7-30,45-46,53-54,58-59H,31-38H2,1-6H3 |
InChIキー |
DQAHDHIIRYLNQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(COC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OCC(COC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)OCC8CO8)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


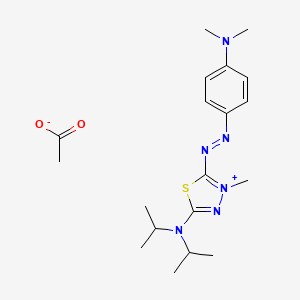
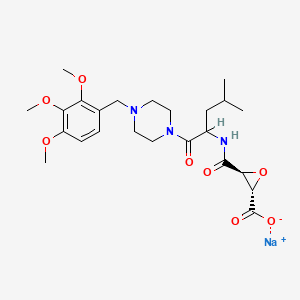
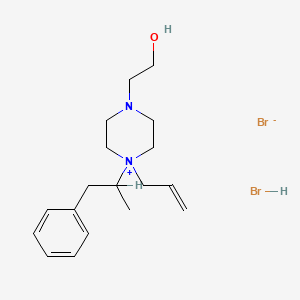
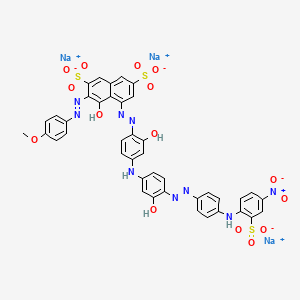
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
